Eisenfumarat

Iron Fortification Dietary Supplements Formulation Science

Ferrous fumarate delivers 32.87% elemental iron-the highest among common iron salts-enabling lower dosage mass per serving. Its low aqueous solubility (0.14 g/100 mL) minimizes organoleptic interference in dairy and cereal matrices. Clinical data confirm equivalent bioavailability to ferrous sulfate in milk-based vehicles, making it the mass-efficient choice for infant formulas and prenatal supplements where moderate GI tolerability is required. Safety advantage: rat oral LD50 of 3.85 g/kg vs. substantially lower for ferrous sulfate, reducing risk in pediatric/veterinary applications.

Molecular Formula C4H4FeO4
Molecular Weight 171.92 g/mol
CAS No. 141-01-5
Cat. No. B056393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEisenfumarat
CAS141-01-5
Synonyms(2E)-2-Butenedioic Acid Iron(2+) Salt;  Fumaric Acid Iron(2+) Salt (1:1); _x000B_Iron Fumarate (Fe(O4C4H2));  Cpiron;  Erco-Fer;  Ercoferrol;  Feostat;  Fepstat;  Feroton;  Ferrofume;  Ferronat;  Ferrone;  Ferrotemp;  Ferrous Fumarate;  Ferrum;  Fersamal; Firon_x000B_Fresamal; 
Molecular FormulaC4H4FeO4
Molecular Weight171.92 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)O.[Fe]
InChIInChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+;
InChIKeyOOPLWEDSEDELIX-TYYBGVCCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrous Fumarate: Procurement-Grade Iron Salt


Ferrous fumarate (Eisenfumarat), an iron(II) salt of fumaric acid, is characterized by its high elemental iron content of 32.87% and a polymeric structure with bidentate carboxylate ligands [1]. It appears as a reddish-orange to red-brown powder, is slightly soluble in water (0.14 g/100 mL at 25°C), and practically insoluble in ethanol . Its primary application is as an iron source in dietary supplements and food fortification, valued for its high iron density and distinct organoleptic properties that influence its suitability in specific matrices [2].

Ferrous Fumarate: Not Interchangeable


Assuming interchangeability among iron salts in product formulations is a high-risk strategy due to fundamental differences in their chemical and physical properties. Ferrous fumarate's unique elemental iron content (32.87%) directly impacts the amount of active ingredient required to achieve a target dose, while its low aqueous solubility (0.14 g/100 mL) and polymeric structure result in distinct organoleptic and dissolution profiles compared to highly soluble salts like ferrous sulfate . Critically, its absorption is highly matrix-dependent: in certain food vehicles like milk-based drinks, its bioavailability can be equivalent to ferrous sulfate, whereas in others, such as a maize and milk drink or rice flour systems, it can be significantly lower [1]. This variability, combined with differences in acute toxicity profiles and gastrointestinal tolerability data, underscores that substitution without specific formulation and application validation can lead to failures in both bioequivalence and consumer acceptance [2].

Ferrous Fumarate: Comparative Evidence


Iron Density Comparison

Ferrous fumarate offers the highest mass efficiency for delivering elemental iron among common oral iron salts. It contains 32.87% elemental iron by weight, which is 1.6-fold higher than the 20% found in dried ferrous sulfate and 2.7-fold higher than the 12% in ferrous gluconate [1]. This significant difference means that a lower mass of the compound is required to achieve a target iron dose, reducing the final pill size or the amount of fortificant needed in a food matrix [2].

Iron Fortification Dietary Supplements Formulation Science

Bioavailability in Dairy Matrices

In a randomized clinical study comparing iron absorption from a sweetened maize and milk drink, ferrous fumarate demonstrated bioavailability equivalent to ferrous sulfate in key demographic groups. The study reported mean iron absorption from ferrous fumarate vs. ferrous sulfate as 7.0% vs. 7.2% in infants (Relative Bioavailability, RBV = 97%) and 6.3% vs. 5.9% in young children (RBV = 106%). In adult women, absorption was 17.5% vs. 20.5% (RBV = 86%), with no statistically significant difference found within any population group (P > 0.05) [1].

Food Fortification Infant Nutrition Clinical Trial

Absorption in Cereal Matrices

In an in vitro digestion model using Caco-2 cells to simulate iron absorption from enriched rice flour, ferrous gluconate demonstrated superior absorption compared to ferrous fumarate. The iron absorption rate for ferrous gluconate was 11.53% higher in a low phytic acid system and 13.45% higher in a high phytic acid system (p < 0.05) [1]. This indicates a matrix-dependent disadvantage for ferrous fumarate in cereal-based foods with both low and high natural inhibitors of iron absorption.

Food Fortification Infant Cereal In Vitro Model

GI Tolerability in Pregnancy

A randomized, double-blind study in pregnant women compared the gastrointestinal (GI) side effect profiles of three equipotent iron formulations. The study found that while low-dose supplementation was generally well-tolerated, ferrous bisglycinate (25 mg Fe) had a significantly more favorable GI profile. Specifically, the frequency of black stools, a common but benign side effect indicative of unabsorbed iron, was 22% for ferrous fumarate (40 mg Fe/day) compared to only 8% for ferrous bisglycinate (25 mg Fe/day) and 31% for ferrous sulfate (50 mg Fe/day) [1].

Prenatal Supplementation Iron Deficiency Clinical Trial

Absorption vs. Glycoprotein-Bound Iron

In a randomized crossover trial comparing the absorption kinetics of novel iron forms, glycoprotein matrix-bound (GPM) iron demonstrated statistically significant higher absorption than ferrous fumarate (FF). On average, participants had serum iron concentrations that were 27.1 mcg/dL higher (95% CI: 2.8 to 51.4, p = 0.03) after consuming GPM iron compared to the FF reference condition. When expressed as a percentage change from baseline, iron concentrations in the GPM condition were 9.4% to 35.0% higher than FF [1].

Novel Iron Formulations Bioavailability Clinical Trial

Acute Toxicity Comparison

A key safety differentiator for ferrous fumarate is its lower acute toxicity relative to ferrous sulfate. While bioavailability and side effect profiles are considered similar in healthy humans, reviews note that the acute toxicity of ferrous fumarate is less than that of ferrous sulfate, a finding supported by studies in experimental animals [1]. The reported oral LD50 for ferrous fumarate in rats is 3.85 g/kg .

Toxicology Safety Assessment Oral Iron Salts

Ferrous Fumarate: Formulation Scenarios


Infant Formula & Dairy Fortification

Ferrous fumarate's high elemental iron content (32.87%) makes it a mass-efficient choice for fortifying dairy-based matrices. Its demonstrated equivalent bioavailability to ferrous sulfate in a milk-containing drink for infants and young children, as shown in a clinical study [1], supports its use in infant formulas and follow-on beverages. Procurement should prioritize ferrous fumarate when the goal is to achieve a high iron dose in a small serving size while maintaining bioavailability in a dairy context.

Prenatal Supplement Formulations

For prenatal supplements, ferrous fumarate offers a middle-ground option between the higher tolerability but more expensive ferrous bisglycinate and the standard, less well-tolerated ferrous sulfate. Clinical data indicates that while ferrous bisglycinate has a superior GI profile, ferrous fumarate (40 mg Fe) results in fewer side effects (e.g., black stools at 22%) than ferrous sulfate (50 mg Fe, black stools at 31%) [2]. Formulators should source ferrous fumarate as the cost-effective, moderate-tolerability active ingredient for standard prenatal iron products.

Accidental Overdose Risk

The significantly lower acute toxicity of ferrous fumarate compared to ferrous sulfate is a critical safety consideration. With a reported rat oral LD50 of 3.85 g/kg for ferrous fumarate , versus a substantially lower range for ferrous sulfate, its use is advantageous in products or environments with a higher risk of accidental ingestion, such as pediatric or veterinary supplements, and in high-volume manufacturing settings where worker safety is a concern [3].

Novel Iron Delivery Benchmarking

Ferrous fumarate serves as a well-characterized, standard 'salt' reference compound for evaluating the performance of next-generation iron ingredients. A recent head-to-head trial demonstrated that a glycoprotein matrix-bound iron formulation achieved serum iron concentrations 27.1 mcg/dL higher (p = 0.03) than a ferrous fumarate reference [4]. Research and development teams should procure pharmaceutical-grade ferrous fumarate to use as a benchmark control in clinical trials and in vitro models when assessing the relative bioavailability of novel iron delivery technologies.

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